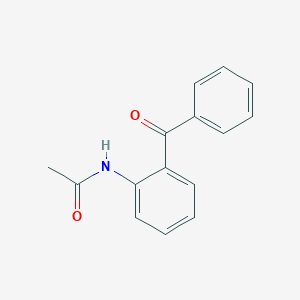

N-(2-Benzoylphenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXZRJQRQWTKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234051 | |

| Record name | Acetamide, N-(2-benzoylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-99-4 | |

| Record name | 2′-Benzoylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-benzoylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-benzoylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of N-(2-Benzoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

N-(2-Benzoylphenyl)acetamide is a chemical compound with the molecular formula C₁₅H₁₃NO₂. Its structure features a central phenyl ring substituted with both an acetamide group and a benzoyl group at the ortho position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization.

Key Structural Features:

-

Acetamide Group (-NHCOCH₃): This functional group is characterized by a carbonyl (C=O) and a secondary amine (N-H).

-

Benzoyl Group (-COC₆H₅): This group consists of a carbonyl group attached to a phenyl ring.

-

Disubstituted Aromatic Ring: The central phenyl ring is substituted at positions 1 and 2.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of structurally similar compounds and provides a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.2 | Singlet (broad) | 1H | N-H (amide) |

| ~ 7.8 - 7.2 | Multiplet | 9H | Aromatic Protons |

| ~ 2.2 | Singlet | 3H | -CH₃ (acetyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 198 | C=O (benzoyl ketone) |

| ~ 169 | C=O (amide) |

| ~ 140 - 120 | Aromatic Carbons |

| ~ 24 | -CH₃ (acetyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H Stretch |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 1680 | Strong | C=O Stretch (benzoyl ketone) |

| ~ 1660 | Strong | C=O Stretch (amide I) |

| ~ 1580 | Medium | N-H Bend (amide II) |

| ~ 1520 | Medium | C=C Stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 239 | [M]⁺ (Molecular Ion) |

| 196 | [M - COCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, pulse angle of 30°, relaxation delay of 5 seconds, and 1024-2048 scans.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction and normalize the spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Protocol:

-

Sample Preparation:

-

For EI-MS, introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to obtain a stable and representative spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Propose structures for the major fragment ions observed in the spectrum.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and a potential fragmentation pathway.

Caption: General workflow for the synthesis and structural elucidation of this compound.

Caption: Key fragmentation pathways for this compound in mass spectrometry.

An In-depth Technical Guide to the Synthesis of N-(2-Benzoylphenyl)acetamide

This technical guide provides a comprehensive overview of the plausible synthesis mechanism for N-(2-Benzoylphenyl)acetamide, a key intermediate in the preparation of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Proposed Synthesis Mechanism: Acetylation of 2-Aminobenzophenone

The most direct and logical synthetic route to this compound is the N-acetylation of 2-aminobenzophenone. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group. The reaction can be effectively carried out using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

The general mechanism for the acetylation of 2-aminobenzophenone with acetic anhydride is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-aminobenzophenone acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a good leaving group.

-

Deprotonation: A base, which can be a solvent like pyridine or another molecule of the amine starting material, removes a proton from the nitrogen atom, yielding the final product, this compound, and a byproduct of acetic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard organic chemistry procedures.

Synthesis using Acetic Anhydride and Pyridine

Materials:

-

2-Aminobenzophenone

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis using Acetyl Chloride

Materials:

-

2-Aminobenzophenone

-

Acetyl Chloride

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-aminobenzophenone (1.0 eq) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify as needed.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis methods. These values are based on typical yields and reaction conditions for similar acylation reactions.

Table 1: Reagent Quantities for Synthesis

| Reagent | Method 3.1 (Acetic Anhydride) | Method 3.2 (Acetyl Chloride) |

| 2-Aminobenzophenone | 1.0 eq | 1.0 eq |

| Acetic Anhydride | 1.1 eq | - |

| Acetyl Chloride | - | 1.2 eq |

| Pyridine | 1.2 eq | - |

| Triethylamine | - | 1.5 eq |

| Solvent | Dichloromethane | Tetrahydrofuran |

Table 2: Reaction Conditions and Expected Yields

| Parameter | Method 3.1 (Acetic Anhydride) | Method 3.2 (Acetyl Chloride) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours | 4 - 6 hours |

| Expected Yield (Crude) | 85 - 95% | 90 - 98% |

| Expected Yield (Purified) | 75 - 85% | 80 - 90% |

Logical Workflow for Synthesis and Purification

The overall process for synthesizing and purifying this compound can be visualized as a logical workflow.

Conclusion

The synthesis of this compound is most plausibly achieved through the N-acetylation of 2-aminobenzophenone. This guide provides a detailed theoretical framework, including reaction mechanisms, experimental protocols, and expected outcomes. The provided workflows and data tables serve as a valuable resource for researchers planning the synthesis of this and related compounds. It is important to note that the provided protocols are hypothetical and should be adapted and optimized based on laboratory experiments and safety considerations.

An In-depth Technical Guide to N-(2-Benzoylphenyl)acetamide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of N-(2-Benzoylphenyl)acetamide. Due to its structural similarity to known pharmacologically active molecules, this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes its known properties, provides a plausible experimental protocol for its synthesis, and includes predicted spectroscopic data to aid in its characterization.

Core Chemical and Physical Properties

This compound, an amide derivative of 2-aminobenzophenone, possesses a unique structural framework that makes it a subject of scientific interest. While extensive experimental data for this specific molecule is not widely available in public literature, its fundamental properties have been identified.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2'-Acetamidobenzophenone | N/A |

| CAS Number | Not explicitly assigned | N/A |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Melting Point | 88 °C | [1] |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted. | N/A |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the acetylation of 2-aminobenzophenone. This reaction involves the introduction of an acetyl group onto the amino functionality of the starting material.

Synthesis of this compound from 2-Aminobenzophenone

Objective: To synthesize this compound via the acetylation of 2-aminobenzophenone.

Materials:

-

2-aminobenzophenone

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1 equivalent) in dichloromethane.

-

To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationships between the key chemical properties of this compound.

References

Solubility profile of N-(2-Benzoylphenyl)acetamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-(2-Benzoylphenyl)acetamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes qualitative information and presents data from structurally related compounds to offer valuable insights for researchers. Furthermore, it details a robust, standardized experimental protocol for the accurate determination of its solubility in various solvents, a critical parameter in drug development and formulation.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in different solvent systems is fundamental for its development as a potential therapeutic agent. Solubility significantly influences a compound's bioavailability, formulation feasibility, and route of administration. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the necessary experimental methodology to determine these properties accurately.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| InChIKey | MRXZRJQRQWTKIX-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)Nc1ccccc1C(=O)c2ccccc2 | [1] |

Solubility Profile

Qualitative Solubility of this compound

Quantitative Solubility of a Structurally Related Compound: Nepafenac

To provide a quantitative perspective, the solubility data for Nepafenac, a structurally similar compound (2-(2-amino-3-benzoylphenyl)acetamide), is presented in Table 2. Nepafenac shares the benzoylphenylacetamide core, with an additional amino group on the phenyl ring. While not identical, its solubility profile can offer valuable initial insights for solvent selection in experimental studies of this compound.

Table 2: Quantitative Solubility Data for Nepafenac

| Solvent | Solubility | Temperature (°C) |

| Water | 0.014 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥5 mg/mL | Not Specified |

| Ethanol | 4 mg/mL | Not Specified |

The data for Nepafenac suggests a very low aqueous solubility and good solubility in a polar aprotic solvent like DMSO, with some solubility in a polar protic solvent like ethanol.[3][4]

Experimental Protocol for Solubility Determination

The following is a detailed, standardized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[5][6]

Principle

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to sediment the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Diagram

References

Crystal structure analysis of N-(2-Benzoylphenyl)acetamide

An in-depth analysis of the crystal structure of N-(2-Benzoylphenyl)acetamide is crucial for understanding its solid-state conformation, intermolecular interactions, and potential polymorphic forms, which are critical parameters in drug development and materials science. This technical guide provides a comprehensive overview of the crystallographic analysis of this compound, based on data from its close structural analog, N-(2-Acetylphenyl)acetamide, due to the absence of published specific crystallographic data for the title compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed to provide a complete picture for researchers.

Representative Crystallographic Data

The following table summarizes the crystallographic data for N-(2-Acetylphenyl)acetamide, a closely related analog of this compound. This data provides valuable insight into the expected structural parameters for the title compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.765 (7) |

| b (Å) | 8.699 (7) |

| c (Å) | 15.805 (13) |

| α (°) | 90 |

| β (°) | 119.35 (7) |

| γ (°) | 90 |

| Volume (ų) | 930.6 (14) |

| Z | 4 |

| Data Collection & Refinement | |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.048 |

| wR-factor | 0.118 |

| Data-to-parameter ratio | 13.2 |

| Key Structural Features | |

| Intramolecular Hydrogen Bond | N—H···O [H···O = 1.893 (18) Å][1][2] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of aromatic acetamides like this compound, based on established methods for analogous compounds.[2]

Synthesis

The synthesis of N-(2-Acetylphenyl)acetamide, the reference compound, is achieved through the reaction of 2'-aminoacetophenone with acetic anhydride.[1][2] A similar approach can be envisioned for this compound, starting from 2-aminobenzophenone.

Procedure:

-

Dissolve 2'-aminoacetophenone in acetic anhydride.[2]

-

Stir the reaction mixture at room temperature for a designated period.

-

Quench the reaction by the addition of water to hydrolyze any excess acetic anhydride.[2]

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For compounds like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, slow evaporation from a solution in deuterated dimethyl sulfoxide (DMSO-d6) within an NMR tube over several weeks yielded suitable crystals.[3][4]

Procedure:

-

Dissolve the purified compound in a suitable solvent (e.g., DMSO, ethanol, acetone) to form a saturated or near-saturated solution.

-

Employ a slow evaporation technique by leaving the solution in a loosely capped vial or an NMR tube at room temperature.[3][4]

-

Alternatively, vapor diffusion or slow cooling methods can be utilized to promote the growth of single crystals.

-

Monitor the solution periodically for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K or 120 K, to minimize thermal vibrations.

-

X-ray diffraction data are collected using a specific radiation source, typically Mo Kα radiation.

-

The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software tools to ensure its quality and accuracy.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

This guide provides a foundational understanding of the processes involved in the crystal structure analysis of this compound for researchers and professionals in drug development. While specific data for the title compound is not yet available, the information from analogous structures offers a robust framework for future investigations.

References

The Core Mechanism of Nepafenac as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) widely used in ophthalmology to manage pain and inflammation, particularly following cataract surgery. Its efficacy is rooted in its unique prodrug nature, which facilitates enhanced ocular penetration and targeted delivery of its active metabolite, amfenac. This technical guide provides an in-depth exploration of nepafenac's mechanism of action as a cyclooxygenase (COX) inhibitor. It details the conversion of nepafenac to amfenac, the subsequent inhibition of COX-1 and COX-2 enzymes, and the downstream effects on the prostaglandin synthesis pathway. This document summarizes key quantitative data on the inhibitory activity of both nepafenac and amfenac, outlines detailed experimental protocols for assessing COX inhibition, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction: The Prodrug Advantage in Ophthalmic Therapeutics

Nepafenac is chemically designated as 2-amino-3-benzoylbenzeneacetamide.[1] As a prodrug, nepafenac itself is a less active form of the drug.[2] This characteristic is advantageous for ophthalmic applications as it enhances the molecule's ability to penetrate the cornea.[2][3] Following topical administration, nepafenac traverses the cornea and is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, amfenac.[2] This bioactivation occurs within ocular tissues, including the iris, ciliary body, and retina, ensuring that the pharmacologically active compound is delivered to the target site.[3] Amfenac, a potent NSAID, is responsible for the therapeutic effects of nepafenac.[2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for amfenac is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase.[4] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. By blocking the active sites of COX-1 and COX-2, amfenac effectively curtails the production of these inflammatory mediators, thereby reducing pain and inflammation.[4]

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

-

COX-2: This isoform is typically induced by inflammatory stimuli like cytokines and endotoxins. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

Amfenac is a non-selective inhibitor of both COX-1 and COX-2.[5] Its ability to potently inhibit both isoforms underlies its clinical efficacy.

Signaling Pathway of Nepafenac Action

The following diagram illustrates the pathway from the administration of nepafenac to the inhibition of prostaglandin synthesis.

Quantitative Data: Inhibitory Activity of Nepafenac and Amfenac

The inhibitory potency of nepafenac and its active metabolite, amfenac, against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

| Compound | Enzyme | IC50 (µM) | Reference |

| Nepafenac | COX-1 | 64.3 | [3] |

| Amfenac | COX-1 | 0.25 | [5] |

| Amfenac | COX-2 | 0.15 | [5] |

| Amfenac | COX-1 | 0.0153 | [6] |

| Amfenac | COX-2 | 0.0204 | [6] |

Note: IC50 values can vary between studies due to different experimental conditions and enzyme sources.

Experimental Protocols for Determining COX Inhibition

The determination of the inhibitory activity of nepafenac and amfenac against COX-1 and COX-2 can be performed using various in vitro assays. Below are detailed methodologies for common enzymatic and cell-based assays.

In Vitro Colorimetric COX Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Objective: To determine the in vitro IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (Cofactor)

-

Arachidonic Acid (Substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)

-

Test compounds (Nepafenac, Amfenac) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~590 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. The test compounds should be prepared in a dilution series.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Background Wells: Assay Buffer, Hemin.

-

100% Initial Activity Wells: Assay Buffer, Hemin, COX enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Assay Buffer, Hemin, COX enzyme (COX-1 or COX-2), and various concentrations of the test compound.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add the colorimetric substrate (TMPD) to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percentage of inhibition for each test compound concentration relative to the 100% initial activity control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vitro Fluorometric COX Inhibition Assay

This is a highly sensitive method that measures the peroxidase activity of COX using a fluorogenic substrate.

Objective: To determine the in vitro IC50 values of test compounds against COX-1 and COX-2 with high sensitivity.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (Cofactor)

-

Arachidonic Acid (Substrate)

-

Fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Test compounds (Nepafenac, Amfenac) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents. The test compounds should be prepared in a dilution series.

-

Assay Reaction: To each well of the 96-well black plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), cofactor, and the fluorogenic probe.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

-

Initiation and Measurement: Initiate the reaction by adding the arachidonic acid solution to all wells. Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant matrix.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human whole blood

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test compounds (Nepafenac, Amfenac) dissolved in a suitable solvent

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

-

Incubator, centrifuge, and other standard laboratory equipment

Procedure for COX-2 Inhibition:

-

Dispense heparinized whole blood into tubes.

-

Add various concentrations of the test compound or vehicle.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

-

Incubate the tubes (e.g., 24 hours at 37°C).

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

Procedure for COX-1 Inhibition:

-

Dispense non-anticoagulated whole blood into tubes.

-

Add various concentrations of the test compound or vehicle.

-

Allow the blood to clot (e.g., 1 hour at 37°C) to induce platelet aggregation and TXB2 production.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using an EIA kit.

Data Analysis:

-

Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production at each test compound concentration.

-

Determine the IC50 values for both isoforms by plotting the percent inhibition against the log of the test compound concentration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a potential COX inhibitor like nepafenac and its active metabolite amfenac.

Conclusion

Nepafenac's mechanism of action as a cyclooxygenase inhibitor is a well-defined process involving its conversion to the active metabolite, amfenac, which subsequently inhibits both COX-1 and COX-2 enzymes. This targeted delivery and potent inhibitory activity make it an effective agent for managing ocular pain and inflammation. The quantitative data on its inhibitory potency, coupled with established experimental protocols for its characterization, provide a solid foundation for further research and the development of novel ophthalmic anti-inflammatory therapeutics. This guide serves as a comprehensive resource for professionals in the field, offering detailed insights into the molecular pharmacology of nepafenac.

References

- 1. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Prodrug: A Technical Guide to the Pharmacokinetics and Metabolism of Nepafenac

For Researchers, Scientists, and Drug Development Professionals

Nepafenac stands as a noteworthy example of targeted drug delivery in ophthalmology, functioning as a non-steroidal anti-inflammatory (NSAID) prodrug. Administered as a topical ophthalmic suspension, it is engineered to treat pain and inflammation, particularly following cataract surgery.[1][2] Its prodrug nature is key to its efficacy, allowing for enhanced penetration into ocular tissues before being converted to its active, potent metabolite, amfenac.[3][4] This guide provides an in-depth examination of the pharmacokinetic profile and metabolic journey of nepafenac, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical efficacy of nepafenac is intrinsically linked to its pharmacokinetic properties, which govern its transit to the site of action and subsequent elimination.

Absorption

Following topical ocular administration, nepafenac, an uncharged molecule, rapidly penetrates the cornea.[5][6] This characteristic is a significant advantage over other NSAIDs that are acidic and less lipophilic.[6] Studies have shown its corneal penetration is approximately six times faster than that of diclofenac in vitro.[5][6]

Once administered, low but quantifiable plasma concentrations of both nepafenac and its active metabolite, amfenac, are observed.[7][8] After three-times-daily (TID) bilateral dosing of a 0.1% nepafenac suspension, steady-state plasma concentrations are reached.[5][7]

Distribution

Nepafenac is designed for targeted delivery to both the anterior and posterior segments of the eye.[4][9] After penetrating the cornea, it is distributed throughout the ocular tissues.[9] Animal studies in rabbits and monkeys have demonstrated that topically administered nepafenac and the resultant amfenac reach pharmacologically relevant concentrations in the choroid and retina.[9] This distribution to the posterior of the eye is crucial for its indication in reducing the risk of macular edema in diabetic patients undergoing cataract surgery.[9]

Systemically, the active metabolite amfenac exhibits a high affinity for serum albumin proteins. In vitro studies have shown that amfenac is 95.4% bound to human albumin and 99.1% bound to human serum.[5][10]

Metabolism

The biotransformation of nepafenac is a two-step process central to its mechanism of action.

-

Prodrug Activation: Upon entering the eye, nepafenac is rapidly converted into its active metabolite, amfenac, by intraocular hydrolases.[2][3][8] These enzymes are present in the ciliary body epithelium, retina, and choroid.[5][6] This targeted bioactivation minimizes surface toxicity and maximizes drug delivery to the inflamed tissues.[4]

-

Metabolite Inactivation: Amfenac, a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, is the primary active agent.[1][4] It subsequently undergoes extensive metabolism to form more polar, inactive metabolites.[5][10] The primary metabolic pathway involves hydroxylation of the aromatic ring, followed by the formation of glucuronide conjugates.[5][6][10] In plasma, amfenac is the major metabolite, accounting for about 13% of total plasma radioactivity in studies with radiolabeled nepafenac.[10] The second most abundant metabolite is 5-hydroxy nepafenac.[10]

Excretion

Following oral administration of radiolabeled nepafenac (14C-nepafenac) to healthy volunteers, the primary route of elimination is urinary excretion, which accounts for approximately 85% of the dose.[5][10] Fecal excretion makes up about 6% of the dose.[5][10] Notably, neither nepafenac nor amfenac in their unchanged forms are quantifiable in the urine, indicating extensive metabolism prior to excretion.[5][10]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from human and animal studies, providing a comparative overview of nepafenac's pharmacokinetic parameters.

Table 1: Plasma Pharmacokinetic Parameters of Nepafenac and Amfenac in Humans Following Topical Ocular Administration

| Parameter | Nepafenac 0.1% (TID Dosing) | Amfenac (from Nepafenac 0.1%) | Nepafenac 0.3% (QD Dosing) | Amfenac (from Nepafenac 0.3%) | Reference(s) |

| Mean Cmax (ng/mL) | 0.310 ± 0.104 | 0.422 ± 0.121 | 0.847 ± 0.269 | 1.13 ± 0.491 | [5][7][10][11] |

| Mean Tmax (hours) | ~2 | ~3 | ~0.5 | ~0.75 | [7][10] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; TID: Three times daily; QD: Once daily.

Table 2: Aqueous Humor Pharmacokinetics in Humans Following a Single Topical Ocular Dose

| Analyte | Formulation | Time to Peak Conc. (Tmax) | Peak Concentration (Cmax) | Area Under the Curve (AUC) | Reference(s) |

| Nepafenac | Nepafenac 0.1% | Shortest | Highest | Significantly higher than others | [12][13] |

| Amfenac | (from Nepafenac 0.1%) | - | - | - | [12][13] |

| Ketorolac | Ketorolac 0.4% | - | Lower than Nepafenac | Lower than Nepafenac | [12][13] |

| Bromfenac | Bromfenac 0.09% | - | Lower than Nepafenac | Lower than Nepafenac | [12][13] |

Data presented qualitatively as per the source, which emphasizes the superior bioavailability of nepafenac into the aqueous humor compared to other tested NSAIDs.[12][13]

Table 3: Ocular Tissue Distribution in Rabbits Following a Single Topical Dose of Nepafenac 0.3%

| Ocular Tissue | Nepafenac Tmax (hours) | Amfenac Tmax (hours) |

| Bulbar Conjunctiva | 0.5 | 0.5 - 4 |

| Cornea | 0.5 | 0.5 - 4 |

| Lens | 1.0 | 0.5 - 4 |

This table illustrates the rapid distribution of both nepafenac and amfenac to various ocular tissues. The highest concentrations for both compounds were found in the bulbar conjunctiva and cornea.[14]

Experimental Protocols

The data presented above were generated through rigorous experimental designs. Below are detailed methodologies for key types of studies.

Human Plasma Pharmacokinetic Study

-

Objective: To determine the systemic exposure of nepafenac and amfenac after topical ocular administration.

-

Study Design: A single-center, multiple-dose, randomized, parallel-group study.

-

Subjects: Healthy adult volunteers.

-

Dosing Regimen: One drop of nepafenac ophthalmic suspension (e.g., 0.1% or 0.3%) administered bilaterally, three times daily or once daily for a specified period (e.g., 4 days) to reach steady-state.[7][11]

-

Sample Collection: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.17, 0.33, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours) on the first and last day of dosing. Plasma is separated by centrifugation.

-

Analytical Method: Plasma concentrations of nepafenac and amfenac are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The lower limit of quantitation (LLOQ) is typically around 0.025 ng/mL for both analytes.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Aqueous Humor Pharmacokinetic Study

-

Objective: To evaluate the ocular bioavailability of nepafenac and other NSAIDs in the anterior chamber.

-

Study Design: A multicenter, randomized, controlled trial.[12]

-

Subjects: Patients scheduled for cataract extraction.[12]

-

Dosing Regimen: Patients are randomized to receive a single drop of a test drug (e.g., nepafenac 0.1%, ketorolac 0.4%, or bromfenac 0.09%) at a specific time point (e.g., 30, 60, 120, 180, or 240 minutes) before surgery.[12]

-

Sample Collection: At the start of the cataract surgery, during the paracentesis step, a small sample (~100-200 µL) of aqueous humor is carefully collected.[12]

-

Analytical Method: Samples are analyzed for drug concentration using a validated analytical method, typically HPLC-MS/MS.

-

Data Analysis: The drug concentrations at different pre-operative time points are used to construct a concentration-time profile and calculate pharmacokinetic parameters like Cmax and AUC within the aqueous humor.[12]

In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory potency of amfenac on COX-1 and COX-2 enzymes.

-

Methodology: The assay measures the inhibition of prostaglandin E2 (PGE2) synthesis.[12]

-

Procedure:

-

Recombinant human COX-1 or COX-2 enzymes are used.

-

The enzymes are incubated with arachidonic acid (the substrate for prostaglandin synthesis) in the presence of various concentrations of the test compound (amfenac).

-

The reaction is allowed to proceed for a set time before being stopped.

-

The amount of PGE2 produced is quantified using a method like an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration of the drug that causes 50% inhibition of enzyme activity (IC50) is calculated. A lower IC50 value indicates greater potency. Amfenac has been shown to be a more potent inhibitor of COX-2 than COX-1.[12]

Visualizations: Pathways and Workflows

Metabolic Pathway of Nepafenac

Caption: Metabolic conversion of nepafenac prodrug to active amfenac and subsequent inactivation.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Generalized workflow for a clinical pharmacokinetic study of an ophthalmic drug.

References

- 1. Nepafenac - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nepafenac - BioPharma Notes [biopharmanotes.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. centaurpharma.com [centaurpharma.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Bioactivation of Nepafenac to Amfenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepafenac is a non-steroidal anti-inflammatory and analgesic prodrug widely used in ophthalmology, particularly for managing pain and inflammation associated with cataract surgery.[1][2][3][4] Its efficacy is rooted in its unique prodrug design, which facilitates superior penetration through the cornea compared to its active form and other non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][5][6][7] Once it permeates the cornea, nepafenac is rapidly converted by intraocular hydrolases into its active metabolite, amfenac.[1][2][5][7][8][9] This targeted bioactivation within the eye allows for high concentrations of the active drug at the site of inflammation, enhancing its therapeutic effect.[10] This technical guide provides an in-depth overview of the in vitro bioactivation of nepafenac to amfenac, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological and experimental pathways.

Section 1: The Bioactivation Pathway

The conversion of nepafenac to amfenac is a critical step in its mechanism of action. As a prodrug, nepafenac itself possesses weak intrinsic activity against cyclooxygenase (COX) enzymes.[5] Its chemical structure, specifically the amide linkage, allows for efficient permeation of the lipophilic corneal tissues. Following administration, nepafenac is hydrolyzed by hydrolase enzymes present in various ocular tissues. This enzymatic cleavage converts the inactive nepafenac into amfenac, a potent inhibitor of COX-1 and COX-2 enzymes.[2][5][7]

The primary sites for this bioactivation are the iris/ciliary body and the retina/choroid, where hydrolytic activity is significantly higher than in the cornea.[6][9][11] This ensures that the active drug is generated in close proximity to the tissues responsible for producing inflammatory prostaglandins.

Section 2: Quantitative In Vitro Data

The efficiency of nepafenac's conversion and its subsequent activity have been quantified in various in vitro studies. The following tables summarize key comparative data.

Table 1: Rate of Nepafenac Hydrolysis in Ocular Tissues

This table shows the specific hydrolytic activity, indicating the rate of conversion of nepafenac to amfenac in different ocular tissues from both rabbit and human sources. The highest rates are observed in the iris/ciliary body and retina/choroid.[9]

| Tissue | Species | Rate of Hydrolysis (nmol/min/mg) |

| Cornea | Rabbit | 0.1 - 0.3 |

| Iris/Ciliary Body | Rabbit | 0.2 - 0.7 |

| Retina/Choroid | Rabbit | 6.0 |

| Cornea | Human | 0.1 |

| Iris/Ciliary Body | Human | 0.5 |

| Retina/Choroid | Human | 0.1 |

Table 2: In Vitro Permeability Coefficients

Nepafenac's uncharged molecular structure contributes to its superior permeability across ocular barriers compared to other acidic NSAIDs like diclofenac.[3][6]

| Tissue | Compound | Permeability Coefficient (k_p_) (x 10⁻⁶ min⁻¹) |

| Rabbit Cornea | Nepafenac | 727 |

| Rabbit Cornea | Diclofenac | 127 |

| Rabbit Conjunctiva & Sclera | Nepafenac | 128 |

| Rabbit Conjunctiva & Sclera | Diclofenac | 80 |

Table 3: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

While nepafenac has weak intrinsic activity, its metabolite amfenac is a potent inhibitor of both COX-1 and COX-2, with a particular potency against COX-2.[5][12]

| Compound | Target Enzyme | Inhibitory Potency |

| Nepafenac | COX-1 & COX-2 | Weak intrinsic activity (IC₅₀ 64.3 μM for COX-1)[5] |

| Amfenac | COX-2 | Most potent inhibitor compared to nepafenac, ketorolac, and bromfenac [5][12] |

| Amfenac | COX-1 | More potent than nepafenac[5] |

| Ketorolac | COX-1 | Most potent COX-1 inhibitor[5][12] |

Section 3: Key Experimental Protocols

Replication and validation of scientific findings rely on detailed methodologies. The following protocols outline the key in vitro assays used to characterize the bioactivation and activity of nepafenac.

In Vitro Bioactivation Assay[5]

-

Objective: To quantify the rate of nepafenac conversion to amfenac by ocular tissues.

-

Methodology:

-

Tissue Preparation: Ocular tissues (e.g., retina/choroid, iris/ciliary body, cornea) are obtained from rabbit or human cadaver sources. Tissues are homogenized in a suitable buffer.[5]

-

Incubation: A known concentration of nepafenac is added to the tissue homogenates and incubated at 37°C.[5]

-

Time Points: Aliquots of the reaction mixture are taken at various time intervals.

-

Reaction Termination: The enzymatic reaction in the aliquots is stopped, typically by protein precipitation with an organic solvent like acetonitrile.

-

Quantification: The samples are centrifuged, and the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of amfenac formed. The rate of hydrolytic activity is then calculated.[5]

-

Corneal Permeability Assay[5][13]

-

Objective: To determine the permeability coefficient (k_p_) of nepafenac and other compounds across ocular tissues.

-

Methodology:

-

Tissue Mounting: Freshly excised corneas or scleras are mounted in a vertical Franz diffusion cell, separating the donor and receptor chambers.[5][13]

-

Drug Application: The drug formulation (e.g., 0.1% nepafenac suspension) is added to the donor chamber, which is in contact with the epithelial side of the tissue.[5]

-

Sampling: The receptor chamber is filled with a buffered solution maintained at 37°C. Samples are withdrawn from the receptor chamber at predetermined time intervals and replaced with fresh medium to maintain sink conditions.[5]

-

Analysis: The concentration of the drug that has permeated the tissue and is present in the receptor samples is quantified using a validated HPLC method.[5]

-

COX Enzyme Inhibition Assay[5][14]

-

Objective: To measure the 50% inhibitory concentration (IC₅₀) of amfenac and other NSAIDs against COX-1 and COX-2.

-

Methodology:

-

Enzyme/Cell Preparation: The assay can be performed using either purified recombinant COX-1 and COX-2 enzymes or a whole-cell system (e.g., Müller cells) that expresses these enzymes.[5][14]

-

Incubation with Inhibitor: The enzymes or cells are pre-incubated with various concentrations of the test compounds (nepafenac, amfenac) and control NSAIDs.[5]

-

Reaction Initiation: The cyclooxygenase reaction is initiated by the addition of the substrate, arachidonic acid.[5]

-

PGE₂ Measurement: The reaction is allowed to proceed for a set time before being terminated. The amount of prostaglandin E₂ (PGE₂), a primary product of the COX pathway, is measured using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA).[5][10]

-

IC₅₀ Calculation: The concentration of the drug that causes a 50% inhibition of PGE₂ production is determined and reported as the IC₅₀ value.

-

Section 4: Pharmacological Action of Amfenac

Upon its formation via hydrolysis, amfenac exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase enzymes. By blocking the active site of both COX-1 and COX-2, amfenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10] The reduction in prostaglandin synthesis within the ocular tissues leads to the alleviation of inflammatory symptoms.[1][2]

Conclusion

The in vitro data robustly demonstrates that nepafenac functions as an effective prodrug, leveraging its superior corneal permeability to deliver its active metabolite, amfenac, to target intraocular tissues.[5][6] The bioactivation process, driven by hydrolases concentrated in the iris/ciliary body and retina/choroid, ensures that amfenac—a highly potent COX-2 inhibitor—is generated where it is most needed to suppress inflammation.[5][6][9][11] This targeted delivery and activation mechanism underscores the rationale behind the prodrug approach for enhancing ocular drug efficacy and provides a clear framework for the development and evaluation of future ophthalmic therapies.[5][10]

References

- 1. centaurpharma.com [centaurpharma.com]

- 2. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 3. rjptonline.org [rjptonline.org]

- 4. jetir.org [jetir.org]

- 5. benchchem.com [benchchem.com]

- 6. Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: II. In vitro bioactivation and permeation of external ocular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. tga.gov.au [tga.gov.au]

- 10. benchchem.com [benchchem.com]

- 11. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and Ex Vivo Evaluation of Nepafenac-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation [mdpi.com]

- 14. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological activity screening of N-(2-Benzoylphenyl)acetamide derivatives

An In-Depth Technical Guide to the Initial Biological Activity Screening of N-(2-Benzoylphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for conducting initial biological activity screenings of novel this compound derivatives. It covers fundamental experimental protocols for antimicrobial, anti-inflammatory, and anticancer evaluations, guidelines for data presentation, and visualizations of key workflows and biological pathways.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, typically involves the acylation of 2-aminobenzophenone. A general synthetic route starts with reacting 2-aminobenzophenone with an acylating agent like 2-chloroacetyl chloride or bromoacetyl bromide in an appropriate solvent, often in the presence of a base to neutralize the acid byproduct. The resulting N-(2-Benzoylphenyl)-2-haloacetamide is a versatile intermediate that can be further modified by nucleophilic substitution to generate a library of derivatives for screening.

Antimicrobial Activity Screening

The initial screening for antimicrobial properties is crucial for identifying lead compounds against pathogenic bacteria and fungi. The most common in-vitro methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar diffusion method for a qualitative assessment.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is widely used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

-

Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganisms with no compound) and a negative control (broth medium only). Seal the plate and incubate for 16-24 hours at the optimal temperature for the microorganism.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (growth) is observed.[1] This can be confirmed by adding a growth indicator like resazurin.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto a fresh agar plate. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.

Data Presentation: Antimicrobial Activity

The results from antimicrobial screening should be presented clearly, allowing for easy comparison between derivatives and reference standards.

Table 1: Illustrative Antimicrobial Activity Data for Acetamide Derivatives (Note: The following data are for various acetamide derivatives and serve as an example of how to present results.[1][3][4] Efficacy of this compound derivatives must be determined experimentally.)

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |

| Derivative 1 | Staphylococcus aureus | - | 32 | 64 |

| Derivative 2 | Staphylococcus aureus | - | 16 | 32 |

| Derivative 3 | Escherichia coli | - | >128 | >128 |

| Derivative 4 | Candida albicans | - | 64 | 128 |

| Ciprofloxacin | S. aureus / E. coli | - | 0.25 - 0.5 | - |

| Amphotericin B | C. albicans | - | - | - |

Visualization: Antimicrobial Screening Workflow

Anti-inflammatory Activity Screening

Initial in-vitro screening for anti-inflammatory activity often targets the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) or evaluates the compound's ability to protect cell membranes or prevent protein denaturation, a hallmark of inflammation.

Experimental Protocol: Inhibition of Protein Denaturation Assay

This simple and cost-effective assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a proxy for protein denaturation seen in inflammatory responses.

-

Reaction Mixture: The test solution (e.g., 1 mL) consists of 0.05 mL of the this compound derivative at various concentrations (e.g., 10-500 µg/mL).

-

Protein Addition: Add 0.45 mL of 5% w/v aqueous BSA solution to the test solution.

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N hydrochloric acid.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

-

Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Controls: Use a vehicle control (instead of the test compound) and a standard anti-inflammatory drug (e.g., Diclofenac sodium).

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Data Presentation: Anti-inflammatory Activity

Results are typically presented as the percentage of inhibition at various concentrations, from which an IC₅₀ value (the concentration required to inhibit 50% of the activity) can be calculated.

Table 2: Illustrative Anti-inflammatory Activity of Related Benzoylphenyl and Acetamide Derivatives (Note: The following data are for structurally related compounds and serve as an example of how to present results.[5][6] Efficacy of this compound derivatives must be determined experimentally.)

| Compound | Target/Assay | IC₅₀ (µM) |

| N-(2-benzoylphenyl)alanine deriv. 1 | Carrageenan-induced Pleurisy (% inhib.) | - |

| N-(2-benzoylphenyl)alanine deriv. 2 | Carrageenan-induced Pleurisy (% inhib.) | - |

| N-(benzene sulfonyl)acetamide 9a | COX-2 Inhibition | 0.011 |

| N-(benzene sulfonyl)acetamide 9b | COX-2 Inhibition | 0.023 |

| N-(benzene sulfonyl)acetamide 9a | 5-LOX Inhibition | 0.046 |

| Celecoxib (Reference) | COX-2 Inhibition | 0.045 |

| Diclofenac (Reference) | Protein Denaturation | - |

Visualization: COX-2 Signaling Pathway

Anticancer Activity Screening

The initial evaluation of anticancer potential involves testing the cytotoxicity of the derivatives against various human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

Cytotoxicity data is best presented as IC₅₀ values for a panel of cancer cell lines, allowing for assessment of both potency and selectivity.

Table 3: Illustrative Anticancer Activity (IC₅₀) of Related Acetamide Derivatives (Note: The following data are for structurally related compounds and serve as an example of how to present results.[7] Efficacy of this compound derivatives must be determined experimentally.)

| Compound | Cell Line | Tissue of Origin | IC₅₀ (µM) |

| N-(2-hydroxyphenyl) acetamide | MCF-7 | Breast Cancer | 1650 |

| Derivative A | A549 | Lung Cancer | - |

| Derivative B | C6 | Glioma | - |

| Derivative C | NIH/3T3 | Normal Fibroblast | - |

| Doxorubicin (Reference) | MCF-7 | Breast Cancer | ~0.5 - 1.0 |

Visualization: Intrinsic Apoptosis Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for N-(2-Benzoylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Benzoylphenyl)acetamide. The method is developed as a stability-indicating assay, suitable for purity and content uniformity testing in pharmaceutical quality control environments. All validation procedures adhere to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is an organic compound with potential applications in pharmaceutical research and development. To ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API), a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[3] This application note details a reverse-phase HPLC (RP-HPLC) method developed for this compound and its subsequent validation as per ICH guidelines Q2(R1).[1][2][3] The validation process establishes the method's suitability for its intended purpose by evaluating its specificity, linearity, accuracy, precision, detection limits, and robustness.[4][5]

HPLC Method Development

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. Based on the chemical structure of this compound, which contains both hydrophobic (benzoyl and phenyl groups) and moderately polar (acetamide) moieties, a reverse-phase approach was selected.

-

Column Selection: A C18 column was chosen as it is a versatile stationary phase providing excellent retention and separation for a wide range of non-polar to moderately polar compounds.

-

Mobile Phase Selection: A mobile phase consisting of acetonitrile (MeCN) and water is a common starting point for RP-HPLC.[6] Phosphoric acid was added to the aqueous phase to control the pH and sharpen the peak shape by minimizing silanol interactions.[7] Various ratios of the organic and aqueous phases were tested to achieve optimal retention time, peak symmetry, and resolution from potential impurities. A final composition of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v) was found to be optimal.

-

Detection Wavelength: The UV spectrum of benzophenone-containing compounds typically shows a maximum absorbance around 245-255 nm. A detection wavelength of 254 nm was selected to ensure high sensitivity for this compound.

-

Flow Rate: A flow rate of 1.0 mL/min was chosen to ensure a reasonable analysis time without generating excessive backpressure.

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (Purity > 99.5%)

-

Solvents: HPLC grade Acetonitrile, HPLC grade Water

-

Reagents: Phosphoric Acid (AR grade)

-

Equipment: HPLC system with UV/Vis Detector, Analytical Balance, Sonicator, pH meter, Volumetric flasks, Pipettes, 0.45 µm Syringe filters.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV/Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase: 0.1% Phosphoric Acid in water was prepared by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. The final mobile phase was prepared by mixing 600 mL of Acetonitrile with 400 mL of 0.1% Phosphoric Acid solution, followed by degassing in a sonicator for 15 minutes.[8]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare working standard solutions for linearity, accuracy, and other tests by appropriately diluting the stock solution with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh a sample containing the equivalent of 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

-

System Suitability: The system suitability was evaluated by injecting six replicate injections of a 100 µg/mL standard solution. The acceptance criteria were: RSD of peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.[9]

-

Specificity: The specificity of the method was determined by analyzing blank (mobile phase), placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte. Stress studies (acid, base, oxidative, thermal, and photolytic degradation) were also performed to ensure the method is stability-indicating.

-

Linearity: The linearity was assessed by analyzing five concentrations of this compound ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.[10]

-

Accuracy (Recovery): Accuracy was determined by the percent recovery method. A known amount of API was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration), each in triplicate. The percentage recovery was then calculated.[1]

-

Precision:

-